Cas no 1379243-33-0 (4-tert-Butylamino-cyclohexanone)

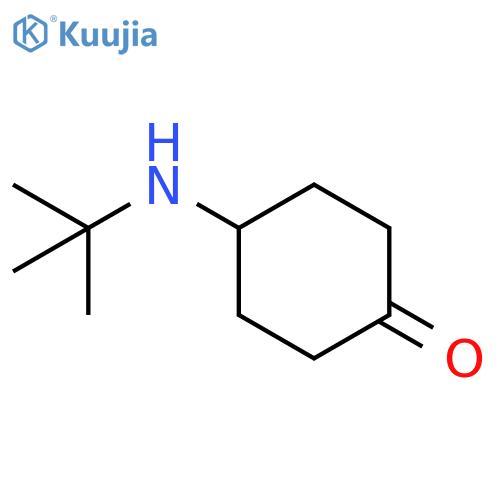

1379243-33-0 structure

商品名:4-tert-Butylamino-cyclohexanone

CAS番号:1379243-33-0

MF:C10H19NO

メガワット:169.263962984085

MDL:MFCD20680805

CID:5189361

4-tert-Butylamino-cyclohexanone 化学的及び物理的性質

名前と識別子

-

- 4-tert-Butylamino-cyclohexanone

-

- MDL: MFCD20680805

- インチ: 1S/C10H19NO/c1-10(2,3)11-8-4-6-9(12)7-5-8/h8,11H,4-7H2,1-3H3

- InChIKey: XOPJIPUZZSHGNP-UHFFFAOYSA-N

- ほほえんだ: C1(=O)CCC(NC(C)(C)C)CC1

4-tert-Butylamino-cyclohexanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1127027-250mg |

4-tert-Butylamino-cyclohexanone |

1379243-33-0 | 95% | 250mg |

$525 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1127027-500mg |

4-tert-Butylamino-cyclohexanone |

1379243-33-0 | 95% | 500mg |

$940 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1127027-5g |

4-tert-Butylamino-cyclohexanone |

1379243-33-0 | 95% | 5g |

$5465 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1127027-5g |

4-tert-Butylamino-cyclohexanone |

1379243-33-0 | 95% | 5g |

$5465 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1127027-1g |

4-tert-Butylamino-cyclohexanone |

1379243-33-0 | 95% | 1g |

$1545 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1127027-500mg |

4-tert-Butylamino-cyclohexanone |

1379243-33-0 | 95% | 500mg |

$940 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1127027-250mg |

4-tert-Butylamino-cyclohexanone |

1379243-33-0 | 95% | 250mg |

$525 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1127027-1g |

4-tert-Butylamino-cyclohexanone |

1379243-33-0 | 95% | 1g |

$1545 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1127027-250mg |

4-tert-Butylamino-cyclohexanone |

1379243-33-0 | 95% | 250mg |

$525 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1127027-5g |

4-tert-Butylamino-cyclohexanone |

1379243-33-0 | 95% | 5g |

$5465 | 2025-02-25 |

4-tert-Butylamino-cyclohexanone 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

1379243-33-0 (4-tert-Butylamino-cyclohexanone) 関連製品

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量